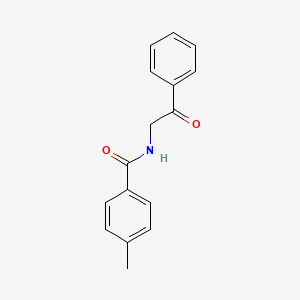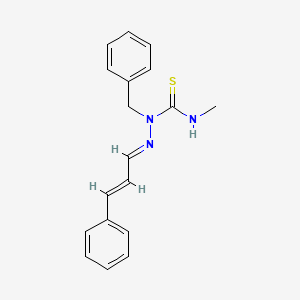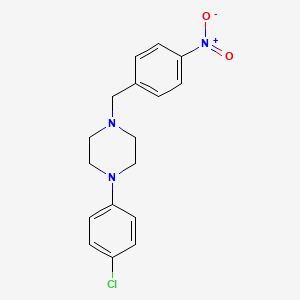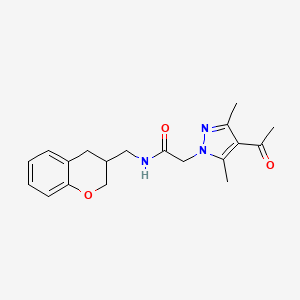![molecular formula C18H29N3O3 B5673339 (4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of molecules related to the pyridinol structure involves several steps, including low-temperature conversions and intramolecular reactions. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share some structural similarities with the compound , was reported to involve a series of steps starting from a 3-bromopyridine precursor. The final step typically involves a low-temperature aryl bromide-to-alcohol conversion (Wijtmans et al., 2004). Additionally, novel pyridinols required the construction of the ring structure through multi-step processes, including intramolecular Friedel-Crafts strategies and inverse-demand Diels-Alder reactions (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of pyridinol derivatives is characterized by the presence of a pyridine ring and various substituents that significantly influence the molecule's reactivity and stability. The basicities of these molecules approach physiological pH with increasing electron density in the ring, indicating the importance of substituents in determining the molecule's behavior in biological systems (Wijtmans et al., 2004).
Chemical Reactions and Properties
Pyridinol derivatives exhibit interesting reactivity patterns, particularly in their interactions with peroxyl radicals. The study of the kinetics of radical-initiated autoxidations of styrene revealed that some pyridinols are among the most effective phenolic chain-breaking antioxidants known, highlighting their potential utility in preventing oxidative damage (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)13-21(9-7-18(17,23)14-24-4)16(22)12-20(3)11-15-6-5-8-19-10-15/h5-6,8,10,23H,7,9,11-14H2,1-4H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZQCUUISANSN-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)


![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)
![(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)
![3-{1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5673342.png)
